molecular formula C15H21BrN2OSi B8153702 4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B8153702
M. Wt: 353.33 g/mol
InChI Key: BPTROAABYMDGMR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that features a bromophenyl group attached to a pyrazole ring. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl halide and a suitable catalyst.

    Attachment of the Trimethylsilyl Group: The trimethylsilyl group is added through a silylation reaction using a trimethylsilyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.

Scientific Research Applications

4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to effectively engage in chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    4-(4-Chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Contains a chlorophenyl group instead of a bromophenyl group, leading to variations in chemical behavior.

    4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole: Features an imidazole ring instead of a pyrazole ring, affecting its interactions and applications.

Uniqueness

4-(4-Bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the combination of the bromophenyl group, pyrazole ring, and trimethylsilyl group. This combination imparts specific reactivity, stability, and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2OSi/c1-20(2,3)9-8-19-12-18-11-14(10-17-18)13-4-6-15(16)7-5-13/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTROAABYMDGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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